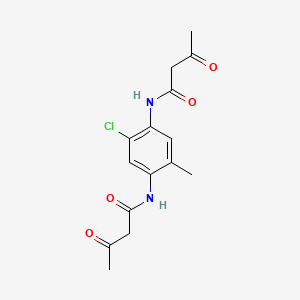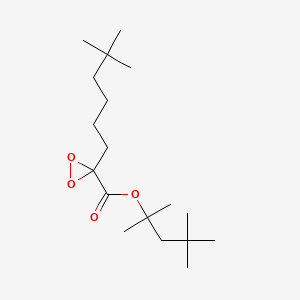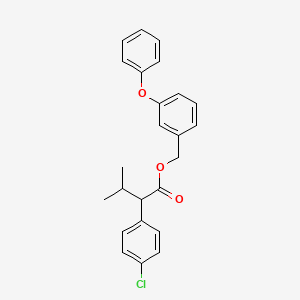![molecular formula C8H4ClF3N2 B1588908 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 869335-75-1](/img/structure/B1588908.png)
4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (abbreviated as TFMP ) is a pyridine derivative. It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of fluorine and the pyridine moiety contributes to its distinctive physical and chemical properties.
Synthesis Analysis
TFMP can be synthesized by trifluoromethylation of 4-iodobenzene . The introduction of a trifluoromethyl group to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and reaction temperature, although some multi-chlorinated by-products may form .
Molecular Structure Analysis
The molecular formula of TFMP is C6H3ClF3N, with a molecular weight of 147.0979 g/mol. Its chemical structure consists of a chlorinated pyridine ring with a trifluoromethyl substituent .
Chemical Reactions Analysis
TFMP derivatives are used in agrochemicals and pharmaceuticals. They exhibit unique biological activities due to the combination of fluorine’s physicochemical properties and the pyridine moiety . Specific synthetic methods introduce TFMP groups into other molecules, such as via exchange between chlorine and fluorine atoms or assembly from a trifluoromethyl-containing building block .
Physical And Chemical Properties Analysis
Scientific Research Applications
Agrochemicals: Crop Protection
The trifluoromethylpyridine (TFMP) derivatives, including 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , are extensively used in the agrochemical industry for crop protection. The introduction of the TFMP moiety into agrochemicals has led to the development of more than 20 new compounds with ISO common names, providing robust protection against pests .
Pharmaceutical Industry: Drug Development
In the pharmaceutical sector, TFMP derivatives are key structural motifs in active ingredients. Five pharmaceutical products containing the TFMP group have been approved for market, and several candidates are undergoing clinical trials. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds .
Synthesis of Intermediates
4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: serves as an intermediate in synthesizing various crop-protection products. One of the most demanded derivatives is 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is pivotal in creating several agrochemicals .
Veterinary Products
Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. Two veterinary products containing the TFMP structure have been granted market approval, indicating the compound’s versatility and importance in animal health .
Kinase Inhibitory Activity
The TFMP derivatives have been studied for their potential as kinase inhibitors, which are significant in anticancer drug discovery. Research into o-amino-arylurea derivatives, which include TFMP structures, has shown promising results in inhibiting Kinase insert Domain-containing Receptor (KDR), a validated target for anticancer drugs .
Chemical Reactions and Catalysis
The compound is used as a reactant for the preparation of aminopyridines through amination reactions. It also serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene, catalyzed by palladium .
Mechanism of Action
Target of Action
It’s known that similar compounds are used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of similar compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Similar compounds have been found to affect various biological activities and physical properties of compounds .
Result of Action
Similar compounds have been found to have various biological activities .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-2-13-7-6(5)4(3-14-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQCMQSPOHRVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469716 | |
| Record name | 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
869335-75-1 | |
| Record name | 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869335-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



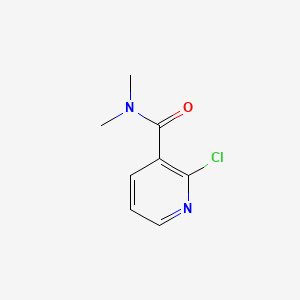
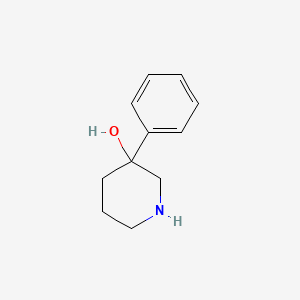
![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)

